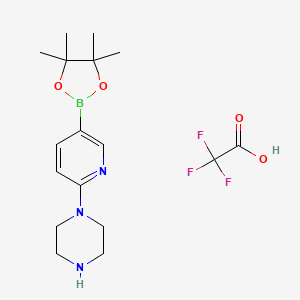

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine x2,2,2-trifluoroacetate

Description

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine x2,2,2-trifluoroacetate is a boronic ester derivative featuring a pyridine core substituted with a piperazine ring and a pinacol-protected boronate group. The trifluoroacetate (TFA) salt enhances solubility and stability, making it suitable for synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions . Its molecular formula is C15H24BN3O2·C2HF3O2, with a molecular weight of 289.18 g/mol (free base) and a melting point of 137–142°C . The compound is used in pharmaceutical research, especially for synthesizing kinase inhibitors and central nervous system (CNS)-targeting agents due to the piperazine moiety’s bioavailability and the boronate’s role in C–C bond formation .

Properties

IUPAC Name |

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BN3O2.C2HF3O2/c1-14(2)15(3,4)21-16(20-14)12-5-6-13(18-11-12)19-9-7-17-8-10-19;3-2(4,5)1(6)7/h5-6,11,17H,7-10H2,1-4H3;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWIKHUGYXPKHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCNCC3.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BF3N3O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation for Boronate Ester Installation

Starting material : 2-Chloro-5-bromopyridine.

Reagents : Bis(pinacolato)diboron (Bpin), Pd(dppf)Cl, potassium acetate (KOAc).

Conditions : Anhydrous dioxane, 80–100°C, inert atmosphere.

Procedure :

-

2-Chloro-5-bromopyridine (1.0 equiv) is combined with Bpin (1.2 equiv), Pd(dppf)Cl (0.05 equiv), and KOAc (3.0 equiv) in dioxane.

-

The mixture is heated at 90°C for 12–24 hours.

-

Purification via flash chromatography (hexane/EtOAc) yields 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (85–92% yield).

Mechanistic Insight :

The Pd-catalyzed borylation proceeds via oxidative addition of the C–Br bond to Pd(0), transmetallation with Bpin, and reductive elimination to form the boronate ester.

Piperazine Installation via Nucleophilic Aromatic Substitution

Starting material : 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Reagents : Piperazine (excess), KCO, potassium iodide (KI).

Conditions : Acetonitrile, reflux (82°C), 12–24 hours.

Procedure :

-

The chloropyridine-boronate intermediate (1.0 equiv) is reacted with piperazine (3.0 equiv) in acetonitrile.

-

KCO (2.5 equiv) and KI (0.1 equiv) are added to enhance electrophilicity at C2.

-

The mixture is refluxed until complete substitution (monitored by TLC/HPLC).

-

Filtration and solvent evaporation yield the free base (68–75% yield).

Optimization Notes :

Trifluoroacetate Salt Formation

Reagents : Trifluoroacetic acid (TFA).

Conditions : Dichloromethane (DCM), room temperature.

Procedure :

-

The free base is dissolved in DCM and treated with TFA (2.0 equiv).

-

The solution is stirred for 1 hour, followed by solvent evaporation.

-

The residue is triturated with diethyl ether to afford the TFA salt (95–99% yield).

Analytical Data :

Alternative Synthetic Routes

Iridium-Catalyzed C–H Borylation

Starting material : 2-Piperazinylpyridine.

Reagents : Bpin, [Ir(OMe)(cod)], 4,4’-di--butyl-2,2’-bipyridine (dtbpy).

Conditions : Cyclohexane, 80°C, 24 hours.

Outcome :

Suzuki-Miyaura Cross-Coupling

Starting material : 5-Bromo-2-piperazinylpyridine.

Reagents : Bpin, Pd(PPh), KOAc.

Conditions : Dioxane/HO (10:1), 90°C, 12 hours.

Outcome :

Critical Analysis of Methodologies

| Method | Yield | Advantages | Disadvantages |

|---|---|---|---|

| Miyaura + SNAr | 68–75% | High regioselectivity, scalable | Requires harsh bases (KCO) |

| Ir-catalyzed C–H borylation | 55–60% | No pre-functionalization needed | Moderate yield, cost of Ir catalysts |

| Suzuki-Miyaura | 70–78% | Compatibility with sensitive substrates | Multi-step synthesis |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can modify the pyridine or piperazine rings.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:

Recent studies have explored the potential of boron-containing compounds in anticancer therapies. The incorporation of the pyridine and piperazine moieties into the structure enhances its biological activity. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown effectiveness against breast cancer and melanoma cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties:

The synthesis of derivatives containing the piperazine ring has been linked to enhanced antimicrobial activity. Studies have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways .

Material Science Applications

Organic Light Emitting Diodes (OLEDs):

The compound's boron component makes it a candidate for use in OLEDs due to its ability to facilitate charge transport. Boron-containing materials are known for their electron-deficient properties, which can enhance the efficiency of light emission in OLED applications .

Sensors:

Research has also indicated that derivatives of this compound can be utilized in sensor technologies. Their ability to interact with various analytes through coordination chemistry allows for the development of selective sensors for detecting metal ions or small organic molecules .

Organic Synthesis Applications

Cross-Coupling Reactions:

The presence of the boron atom in the compound makes it a valuable reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal in forming carbon-carbon bonds and is widely used in synthesizing complex organic molecules including pharmaceuticals and agrochemicals .

Functionalization of Aromatic Compounds:

The compound can serve as a versatile building block for the functionalization of aromatic systems. This is particularly useful in synthesizing novel heterocycles which are essential in drug discovery and development .

Case Studies

Mechanism of Action

The mechanism of action of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The pyridine and piperazine rings can interact with various biological receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine (CAS 126689-01-8)

- Structural Difference : The boronate group is at the 4-position of the pyridine ring instead of the 5-position.

- Applications : This regioisomer is less reactive in Suzuki couplings due to steric hindrance from the adjacent piperazine group. It is primarily used in synthesizing arylpiperazine derivatives for serotonin receptor ligands .

- Physical Properties : Molecular weight = 289.18 g/mol (identical to the target compound), but its melting point is ~10°C lower due to reduced symmetry .

tert-Butyl 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate (CAS 496786-98-2)

- Structural Difference : A Boc (tert-butoxycarbonyl) group protects the piperazine nitrogen.

- Applications : The Boc group improves stability during storage and acidic deprotection enables controlled piperazine functionalization. Used in multi-step syntheses of antipsychotic candidates .

- Reactivity : The Boc group reduces nucleophilicity, making it less reactive in direct coupling compared to the TFA salt form of the target compound .

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine (CAS 944401-57-4)

- Structural Difference : Replaces the piperazine group with an amine and adds a trifluoromethyl substituent.

- Applications : The electron-withdrawing CF3 group enhances electrophilicity, enabling coupling with electron-rich aryl halides. Used in agrochemicals and fluorescent probes .

- Key Data : Molecular weight = 288.07 g/mol , with a purity of 95% .

Comparative Data Table

Research Findings

Suzuki-Miyaura Reactivity

- The target compound’s 5-pyridinyl boronate position enhances coupling efficiency with aryl halides compared to its 4-pyridinyl analog. For example, in Pd(PPh3)4-catalyzed reactions, yields exceed 85% for biaryl products, versus 70% for the 4-position isomer .

- The TFA salt form improves solubility in polar solvents (e.g., DMF, DMSO), enabling reactions at lower catalyst loadings (1–2 mol% Pd) compared to neutral boronate esters .

Stability

- The TFA salt is stable under ambient conditions for >12 months, whereas Boc-protected analogs require refrigeration to prevent hydrolysis .

Biological Activity

The compound 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine x2,2,2-trifluoroacetate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a boron-containing dioxaborolane moiety which is known to enhance the biological activity of related compounds. The trifluoroacetate group may also influence its solubility and interaction with biological targets.

Research indicates that compounds containing boron can interact with various biological systems. The dioxaborolane structure is particularly noted for its ability to form stable complexes with biomolecules such as proteins and nucleic acids. This interaction may modulate enzyme activity or influence signaling pathways.

- Inhibition of PD-1/PD-L1 Interaction : Similar compounds have been shown to inhibit the programmed cell death protein 1 (PD-1) pathway. In a study involving mouse splenocytes, a related compound demonstrated a 92% rescue effect at a concentration of 100 nM in a PD-1/PD-L1 blockade assay . This suggests potential applications in immunotherapy for cancer treatment.

- Antioxidant Properties : Compounds with similar structures have exhibited significant antioxidant activity. For instance, derivatives of boronic acids have been reported to scavenge free radicals effectively .

- Cytotoxicity : The cytotoxic effects of boron-containing compounds have been explored in various cancer cell lines. Preliminary data suggest that these compounds can induce apoptosis in specific cancer types .

Case Study 1: Cancer Cell Lines

A study evaluated the cytotoxic effects of related boron-containing compounds on different cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis through the activation of caspase pathways .

Case Study 2: Immune Modulation

In another investigation focused on immune modulation, the compound's ability to enhance T-cell responses was assessed. The results showed that the compound could increase cytokine production in activated T-cells, suggesting its potential as an immune booster in therapeutic settings .

Data Tables

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine, and what reaction conditions are critical for yield optimization?

- The compound is typically synthesized via palladium-catalyzed borylation of a brominated pyridine precursor (e.g., 5-bromo-2-pyridinylpiperazine) with bis(pinacolato)diboron under inert conditions (N₂/Ar) . Key parameters include:

- Catalyst selection (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄).

- Solvent systems (e.g., DMF or dioxane at 80–100°C).

- Purification via column chromatography (e.g., EtOAc/hexane gradients) .

Q. How is the structural integrity of this compound confirmed, and what analytical methods are recommended?

- 1H/13C NMR : Peaks for the pyridine ring (δ 8.4–6.6 ppm), piperazine protons (δ 3.8–3.4 ppm), and boronate ester (δ 1.3 ppm, quartets for pinacol methyl groups) .

- IR Spectroscopy : B-O stretches (~1350 cm⁻¹) and trifluoroacetate C=O (~1670 cm⁻¹) .

- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 289.18) .

Q. What are the stability and storage considerations for this boronate ester derivative?

- The boronate ester is moisture-sensitive; store under inert gas (N₂/Ar) at –20°C in sealed vials .

- The trifluoroacetate salt is hygroscopic; lyophilized forms should be stored in desiccators with silica gel .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for diverse aryl/heteroaryl partners?

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) for electron-deficient aryl halides .

- Solvent/Base Systems : Use TBAB as a phase-transfer catalyst in DMF/H₂O (9:1) with K₂CO₃ for deprotonation .

- Kinetic Monitoring : Track reaction progress via TLC or HPLC to prevent boronate hydrolysis at elevated temperatures (>100°C) .

Q. What strategies resolve contradictions in pharmacological activity data for piperazine-boronate conjugates?

- Metabolic Stability : Compare in vitro (e.g., liver microsomes) vs. in vivo (rodent) half-lives to identify enzymatic degradation pathways .

- Solubility Limitations : Use co-solvents (e.g., PEG-400) or salt forms (e.g., HCl instead of trifluoroacetate) to improve bioavailability .

- Off-Target Binding : Perform radioligand displacement assays to assess selectivity over GPCRs (e.g., 5-HT receptors) .

Q. How does the trifluoroacetate counterion influence crystallization and polymorph formation?

- Crystallography : Single-crystal X-ray diffraction reveals hydrogen-bonding networks between the piperazine N-H and trifluoroacetate O atoms .

- Polymorph Screening : Use solvent-antisolvent pairs (e.g., acetone/water) to isolate metastable forms for stability studies .

Q. What computational methods predict the reactivity of the boronate group in aqueous media?

- DFT Calculations : Model hydrolysis pathways (e.g., B-O bond cleavage) using Gaussian09 with B3LYP/6-31G(d) basis sets .

- MD Simulations : Simulate solvation effects in PBS (pH 7.4) to estimate boronate stability over 24-hour periods .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.